Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate.
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
This compound is unique due to the presence of both the sulfamoyl and carboxylate groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H8N2O4S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
InChI Key |
QJNGZDUTESWHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)S(=O)(=O)N |
Origin of Product |
United States |
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